Physicochemical Differentiation: Boiling Point and Density
The predicted boiling point and density of 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile (357.4±32.0 °C; 1.31±0.1 g/cm³) are substantially higher compared to the unsubstituted parent [1,1′-biphenyl]-4-carbonitrile (CAS 2920-38-9; predicted bp 285.4±23.0 °C) and to the mono-fluoro analog 2′-fluoro-[1,1′-biphenyl]-4-carbonitrile (CAS 204699-72-9; predicted bp 320.8±22.0 °C) . This difference in predicted boiling point and density directly reflects the added mass and polarizability introduced by the combined chloro and fluoro substituents.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | 357.4±32.0 °C; 1.31±0.1 g/cm³ |
| Comparator Or Baseline | Unsubstituted [1,1′-biphenyl]-4-carbonitrile: 285.4±23.0 °C; 2′-fluoro-[1,1′-biphenyl]-4-carbonitrile: 320.8±22.0 °C |
| Quantified Difference | Δ bp ≈ +72 °C vs. unsubstituted; Δ bp ≈ +36.6 °C vs. 2′-fluoro analog |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Higher boiling point and density can influence purification strategies (e.g., distillation cut points) and thermal stability windows in high-temperature reactions, making this compound a distinct choice for synthetic routes requiring enhanced thermal robustness.
